molecular formula C19H24N2 B3050173 Fluorene-9,9-(bis)propylamine CAS No. 2409-19-0

Fluorene-9,9-(bis)propylamine

Cat. No.: B3050173
CAS No.: 2409-19-0
M. Wt: 280.4 g/mol
InChI Key: YREZIWUCYDRMPK-UHFFFAOYSA-N
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Description

Fluorene-9,9-(bis)propylamine is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two propylamine groups attached to the 9th carbon of the fluorene structure. Fluorene derivatives are known for their applications in various fields, including organic electronics, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorene-9,9-(bis)propylamine typically involves the reaction of fluorene with propylamine under specific conditions. One common method involves the use of an acid catalyst to facilitate the reaction between fluorene and propylamine. The reaction is usually carried out under inert gas protection to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorene-9,9-(bis)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Fluorene-9,9-(bis)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fluorene-9,9-(bis)propylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorene-9,9-(bis)propylamine is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic electronics and medicinal chemistry, distinguishing it from other fluorene derivatives .

Properties

IUPAC Name

3-[9-(3-aminopropyl)fluoren-9-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-14,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZIWUCYDRMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178815
Record name Fluorene-9,9-(bis)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409-19-0
Record name Fluorene-9,9-(bis)propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene-9,9-(bis)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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